(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
Overview
Description
“(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride” is a chemical compound with the CAS Number: 1797189-72-0 . It has a molecular weight of 257.66 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code of this compound is1S/C4H10F3N3O2S.ClH/c5-4(6,7)3-10-13(11,12)9-2-1-8;/h9-10H,1-3,8H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 257.66 .Scientific Research Applications
Nanofiltration Membranes
Liu et al. (2012) synthesized sulfonated aromatic diamine monomers, including derivatives similar to (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride, for creating thin-film composite (TFC) nanofiltration membranes. These membranes showed enhanced water flux and dye rejection capabilities, owing to the improved surface hydrophilicity contributed by sulfonated monomers (Liu et al., 2012).
Chemical Synthesis
Reeves et al. (2015) discovered that Tris(2,2,2-trifluoroethyl)borate, related to the compound , is an effective reagent for forming various imines. This method allows for the synthesis of different N-sulfinyl, N-toluenesulfonyl, N-(dimethylamino)sulfamoyl, and other aldimines at room temperature, simplifying the reaction process and product isolation (Reeves et al., 2015).
Synthesis of Organic Compounds
Umemoto and Gotoh (1991) synthesized various trifluoroethyl onium triflates, including (2,2,2-trifluoroethyl)phenyliodonium triflate, by treating certain compounds with (2,2,2-trifluoroethyl)phenyliodonium triflate. This demonstrated the compound's utility in generating trifluoromethylated olefins from aldehydes (Umemoto & Gotoh, 1991).
Investigation of Molecular Structures
Haas et al. (1996) focused on synthesizing and studying the crystal and molecular structures of acyclic sulfur−nitrogen compounds, which include derivatives similar to the compound . These studies help in understanding the chemical properties and potential applications of such compounds (Haas et al., 1996).
Synthesis of Amine Derivatives
Fei et al. (2015) used 2,2,2-Trifluoroethyl sulfamate, a compound related to the one , for the efficient synthesis of α-tertiary amine derivatives. This method is noteworthy for its compatibility with a variety of functional groups and moderate to good yields (Fei et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N'-(2,2,2-trifluoroethylsulfamoyl)ethane-1,2-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F3N3O2S.ClH/c5-4(6,7)3-10-13(11,12)9-2-1-8;/h9-10H,1-3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQULIKCFVARKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)NCC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClF3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.